molecular formula C10H8F3N B3029192 2-Methyl-6-(trifluoromethyl)-1H-indole CAS No. 57330-48-0

2-Methyl-6-(trifluoromethyl)-1H-indole

Cat. No.: B3029192
CAS No.: 57330-48-0
M. Wt: 199.17
InChI Key: SYCSFEDUZAUSQN-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)-1H-indole is a useful research compound. Its molecular formula is C10H8F3N and its molecular weight is 199.17. The purity is usually 95%.
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Scientific Research Applications

Electronic Nature and Site Selectivity

The electronic nature of the ketone directing group in the indole framework, specifically in 2-Methyl-6-(trifluoromethyl)-1H-indole, plays a crucial role in achieving site selectivity between C-2 and C-4 positions. This selectivity is controlled by altering the properties of the ketone directing group. For instance, a methyl ketone group leads to C-2 alkenylated products, while a trifluoromethyl ketone shifts the selectivity to C-4. This phenomenon indicates the significant influence of the electronic nature of the directing group on the site selectivity in indole alkenylation (Lanke, Bettadapur, & Prabhu, 2016).

Reactions with Indoles

This compound participates in reactions with other indoles, leading to specific products based on the reaction environment. For instance, the addition of indoles to 4-methyl-2-trifluoromethyl-1,3-oxazin-6-one in an acidic medium results in 2-(indol-3-yl)-4-methyl-2-trifluoromethyl-2,3-dihydro-1,3-oxazin-6-ones. This reaction showcases the compound's reactivity and potential for synthesizing complex indole structures (Usachev, Tabatchikova, Sevenard, & Sosnovskikh, 2018).

Synthesis of Selective Androgen Receptor Modulators

This compound serves as a key intermediate in the synthesis of selective androgen receptor modulators. A practical and convergent synthesis route starting from 4-nitro-3-(trifluoromethyl)phenol was developed, highlighting the importance of this compound in pharmaceutical applications (Boros, Kaldor, & Turnbull, 2011).

Catalytic Functionalization

Pd(0)-catalyzed C(sp(3))-H functionalization can be used to access 2-(trifluoromethyl)indoles from trifluoroacetimidoyl chlorides. This method demonstrates the compound's utility in catalysis and synthesis of perfluoroalkylated indoles, valuable in drug discovery (Pedroni & Cramer, 2016).

Enantioselective Alkylation

The compound is also involved in enantioselective Friedel-Crafts alkylation of indoles, pyrroles, and furans with trifluoropyruvate catalyzed by chiral phosphoric acid. This process is crucial for introducing the trifluoromethyl group in the molecules, significantly altering their properties for applications in biological sciences, pharmaceuticals, and advanced materials (Kashikura, Itoh, Mori, & Akiyama, 2010).

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N/c1-6-4-7-2-3-8(10(11,12)13)5-9(7)14-6/h2-5,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCSFEDUZAUSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732003
Record name 2-Methyl-6-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57330-48-0
Record name 2-Methyl-6-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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